9-Acetyl-4-trifluoromethylcarbazole

Catalog No.
S14685614
CAS No.
M.F
C15H10F3NO
M. Wt
277.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Acetyl-4-trifluoromethylcarbazole

Product Name

9-Acetyl-4-trifluoromethylcarbazole

IUPAC Name

1-[4-(trifluoromethyl)carbazol-9-yl]ethanone

Molecular Formula

C15H10F3NO

Molecular Weight

277.24 g/mol

InChI

InChI=1S/C15H10F3NO/c1-9(20)19-12-7-3-2-5-10(12)14-11(15(16,17)18)6-4-8-13(14)19/h2-8H,1H3

InChI Key

SEYOAFFJZPWVMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C3=C(C=CC=C31)C(F)(F)F

9-Acetyl-4-trifluoromethylcarbazole is a synthetic organic compound belonging to the carbazole family, characterized by a carbazole backbone with an acetyl group and a trifluoromethyl substituent. The molecular formula for this compound is C13H8F3NC_{13}H_{8}F_{3}N, and its structure features a fused ring system that includes a nitrogen atom. The presence of the trifluoromethyl group enhances its electronic properties, making it of interest in various chemical and biological applications.

The chemical reactivity of 9-acetyl-4-trifluoromethylcarbazole can be explored through various types of reactions, including:

  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack due to the electron-withdrawing nature of the fluorine atoms, facilitating substitution reactions.
  • Acylation: The acetyl group can participate in Friedel-Crafts acylation reactions, allowing for further functionalization of the aromatic system.
  • Reduction Reactions: The compound can be reduced to form derivatives with different functional groups, altering its biological activity.

These reactions can be tailored to synthesize derivatives with specific properties for targeted applications.

Research indicates that compounds similar to 9-acetyl-4-trifluoromethylcarbazole exhibit various biological activities. These include:

  • Anticancer Properties: Some carbazole derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells.
  • Antimicrobial Activity: Certain derivatives possess antibacterial and antifungal properties, making them candidates for pharmaceutical development.
  • Enzyme Inhibition: Compounds in this class may act as inhibitors of specific enzymes, contributing to their therapeutic effects.

The unique trifluoromethyl group may enhance these biological activities by modulating the compound's interaction with biological targets.

Synthesis of 9-acetyl-4-trifluoromethylcarbazole can be achieved through several methods:

  • Direct Acylation: Starting from 4-trifluoromethylcarbazole, an acetylation reaction can be performed using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
  • Multi-step Synthesis: This involves the formation of the carbazole structure followed by the introduction of the trifluoromethyl and acetyl groups through sequential reactions.
  • Cyclization Reactions: Utilizing precursors that can cyclize to form the carbazole framework while simultaneously introducing functional groups.

These methods allow for flexibility in designing derivatives with desired characteristics.

9-Acetyl-4-trifluoromethylcarbazole has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development aimed at treating cancer or infectious diseases.
  • Material Science: Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Fluorescent Probes: The compound can be utilized as a fluorescent probe in biochemical assays due to its ability to emit light upon excitation.

Interaction studies involving 9-acetyl-4-trifluoromethylcarbazole focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its efficacy against cancer cell lines or microbial strains.
  • Spectroscopic Methods: Such as fluorescence spectroscopy to study its behavior in biological systems.

Understanding these interactions is crucial for optimizing its therapeutic potential.

Several compounds share structural similarities with 9-acetyl-4-trifluoromethylcarbazole. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Attributes
4-TrifluoromethylcarbazoleTrifluoromethyl group on carbazoleAnticancer, AntimicrobialLacks acetyl group
9-AcetylcarbazoleAcetyl group on carbazoleAnticancerNo trifluoromethyl substituent
1-MethylcarbazoleMethyl group on carbazoleModerate antimicrobialLess potent than trifluoromethyl analog
CarbazoleBasic structure without substitutionsAnticancerMore versatile but less targeted

These comparisons illustrate how the trifluoromethyl and acetyl groups confer unique properties and activities to 9-acetyl-4-trifluoromethylcarbazole, distinguishing it from other related compounds.

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

277.07144843 g/mol

Monoisotopic Mass

277.07144843 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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